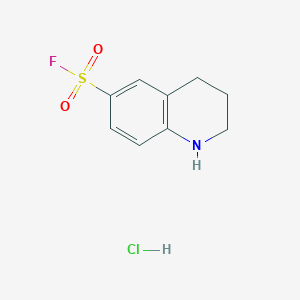

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S.ClH/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMPCQVXMZRIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride typically involves the following steps:

Cyclization: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonyl fluoride derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfonyl Fluoride vs. Sulfonyl Chloride

- 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 66657-42-9): Replaces the sulfonyl fluoride with a sulfonyl chloride. Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols) but less stable in aqueous environments. This makes the fluoride derivative preferable for stable covalent bonding in biological systems .

- 4-Chloro-3-quinolinesulfonyl chloride (): Demonstrates the versatility of sulfonyl groups in synthesizing substituted quinolines, though its chlorine substituent alters electronic properties compared to the tetrahydroquinoline backbone .

Halogen-Substituted Derivatives

- 6-Bromo-1,2,3,4-tetrahydroquinoline derivatives (CAS 135631-91-3): Bromine at position 6 introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki-Miyaura).

- 6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 284027-37-8): The trifluoromethyl group is electron-withdrawing, enhancing lipophilicity and metabolic stability. However, it lacks the covalent binding capacity of sulfonyl fluoride .

Substituent Position and Electronic Effects

- Contrastingly, sulfonyl fluoride’s electron-withdrawing nature may reduce π-π stacking interactions .

Reactivity Comparison

Data Tables

Table 1: Structural and Physicochemical Properties

*Predicted using QSAR models.

Biological Activity

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride; hydrochloride is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl fluoride group that enhances its reactivity towards various biological targets, particularly enzymes. The tetrahydroquinoline core contributes to its structural stability and interaction with biological molecules.

The primary mechanism of action involves the covalent modification of active site residues in enzymes. The sulfonyl fluoride moiety reacts with nucleophilic sites (e.g., serine residues) in proteins, leading to irreversible inhibition of enzyme activity. This property makes it a valuable tool for studying enzyme functions and developing therapeutic agents.

Anticancer Properties

Research indicates that derivatives of 1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride exhibit significant cytotoxic activity against various cancer cell lines. Notably:

- MOLT-3 Cell Line : Studies have shown potent cytotoxic effects against this leukemia cell line, suggesting potential applications in cancer therapy. For example, certain analogs demonstrated IC50 values below 10 μM against MOLT-3 cells .

Enzyme Inhibition

The compound has been extensively studied for its ability to inhibit key enzymes involved in metabolic processes:

- Choline Esterases and Serine Proteases : It effectively inhibits these enzymes through covalent modification. This inhibition has been confirmed through biochemical assays that demonstrate a significant reduction in enzyme activity post-treatment .

Antimicrobial Activity

Initial findings suggest that 1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride may possess antimicrobial properties , although further research is needed to fully elucidate its efficacy as an antimicrobial agent .

Summary of Biological Activities

| Activity Type | Specific Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MOLT-3 cell line | |

| Enzyme Inhibition | Inhibition of choline esterases | |

| Antimicrobial | Potential antimicrobial effects |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of serine proteases by sulfonyl fluorides found that this compound effectively modified active site serine residues. The irreversible inhibition was confirmed through various biochemical assays demonstrating a significant reduction in enzyme activity post-treatment .

Case Study 2: Anticancer Activity

Another investigation highlighted the cytotoxic effects of several tetrahydroquinoline derivatives against cancer cell lines. Results indicated that certain analogs exhibited notable cytotoxicity with IC50 values below 10 μM against MOLT-3 cells, underscoring their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride; hydrochloride, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, sulfonyl fluoride derivatives of tetrahydroquinolines are synthesized via electrophilic substitution using chlorosulfonic acid followed by fluorination with potassium fluoride under anhydrous conditions . Solvent choice (e.g., dichloromethane for fluorination) and temperature control (0–5°C to minimize side reactions) are critical for yield optimization. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the hydrochloride salt .

Q. How can researchers validate the structural integrity of 1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride; hydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : H and C NMR to confirm the tetrahydroquinoline core and sulfonyl fluoride substituent (e.g., δ ~7.5 ppm for aromatic protons adjacent to sulfonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for CHFNOS·HCl).

- X-ray Crystallography : For unambiguous confirmation of crystal structure and hydrogen bonding in the hydrochloride form .

Advanced Research Questions

Q. How do electronic effects of the sulfonyl fluoride group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride group acts as a strong electron-withdrawing group, polarizing the quinoline ring and directing electrophilic attacks to the para position. Computational studies (DFT calculations) can map electron density distributions, while experimental kinetic assays (e.g., SNAr reactions with amines) quantify reactivity . For example, fluorinated tetrahydroquinolines exhibit enhanced stability in acidic conditions compared to chlorinated analogs .

Q. What strategies resolve contradictory data in biological activity studies of sulfonyl fluoride derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities or stereochemical variations. Mitigation steps include:

- HPLC Purity Checks : Ensure >95% purity before assays.

- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers for separate testing .

- Dose-Response Curves : Compare EC values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify target-specific effects .

Q. How can researchers assess the hydrolytic stability of the sulfonyl fluoride moiety under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor fluoride release via ion-selective electrodes or F NMR .

- Half-Life Calculation : Use kinetic modeling (first-order decay) to predict shelf-life in biological matrices .

Key Research Gaps and Recommendations

- Mechanistic Studies : The role of the sulfonyl fluoride group in enzyme inhibition (e.g., serine proteases) remains underexplored. Use X-ray crystallography to map binding interactions .

- Toxicity Profiling : Limited data exist on long-term cytotoxicity. Conduct Ames tests and micronucleus assays to evaluate genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.